

# Application Notes and Protocols for Preclinical Studies of Tilapertin in Schizophrenia Models

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## Compound of Interest

Compound Name: *Tilapertin*

Cat. No.: *B1682373*

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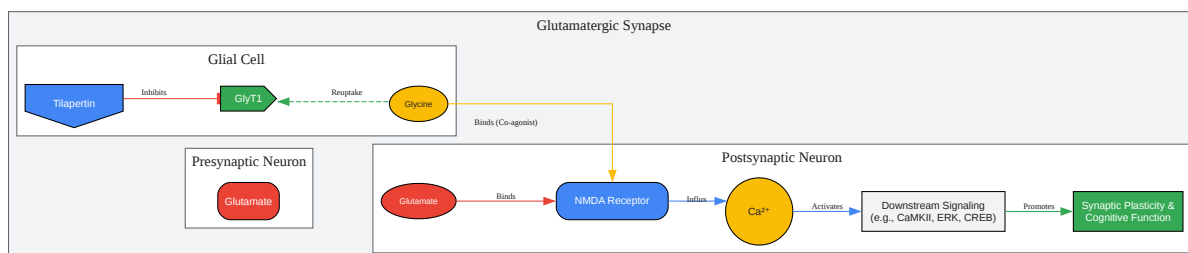
## Introduction

Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant unmet medical need, as current antipsychotic medications primarily address positive symptoms. **Tilapertin** (also known as Iclepertin or BI 425809) is an investigational selective glycine transporter 1 (GlyT1) inhibitor developed to target CIAS. By blocking GlyT1, **Tilapertin** increases synaptic levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist glycine, thereby enhancing NMDA receptor-mediated neurotransmission and potentially improving cognitive function.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of **Tilapertin** in rodent models of schizophrenia. The protocols detailed below are based on established methodologies and published preclinical data on **Tilapertin** and other GlyT1 inhibitors.

## Signaling Pathway of Tilapertin's Mechanism of Action

**Tilapertin**'s therapeutic rationale is based on the glutamate hypofunction hypothesis of schizophrenia, which posits that reduced NMDA receptor activity contributes to the cognitive deficits observed in the disorder.

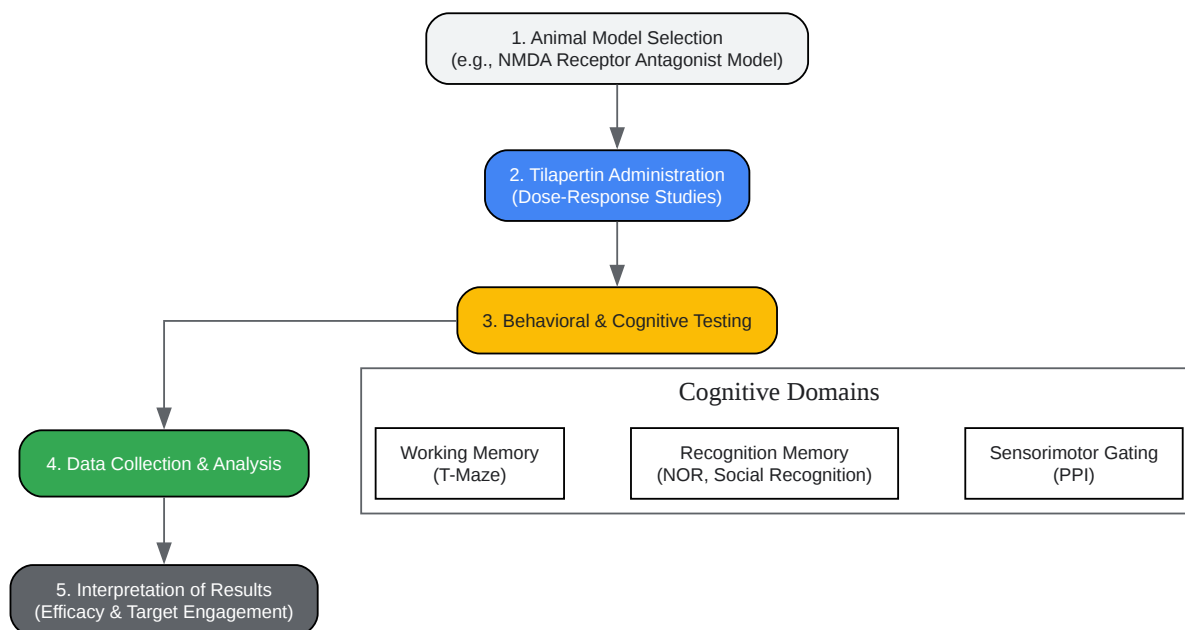


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**Tilapertin's** mechanism of action at the glutamatergic synapse.

## Experimental Workflow for Preclinical Evaluation

A systematic approach is crucial for evaluating the therapeutic potential of **Tilapertin** in schizophrenia models. The following workflow outlines the key stages, from model selection to data analysis.



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